molecular formula C9H6N2O4 B6346051 5-Hydroxy-3-(3-nitrophenyl)isoxazole CAS No. 1354925-42-0

5-Hydroxy-3-(3-nitrophenyl)isoxazole

Cat. No.: B6346051
CAS No.: 1354925-42-0
M. Wt: 206.15 g/mol
InChI Key: HNDXQEZUHJHYTG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-nitrophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound features a hydroxyl group at the 5-position and a nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(3-nitrophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base forms the corresponding oxime, which undergoes cyclization to yield the desired isoxazole .

Industrial Production Methods: Industrial production of isoxazoles often involves metal-catalyzed cycloaddition reactions. For example, the use of copper (I) acetylides with nitrile oxides provides a reliable method for synthesizing isoxazoles with high functional group compatibility . Additionally, metal-free synthetic routes have been developed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-(3-nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxy-3-(3-nitrophenyl)isoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-nitrophenyl)isoxazole involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-3-(3-nitrophenyl)isoxazole is unique due to the presence of both the hydroxyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

3-(3-nitrophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-2-1-3-7(4-6)11(13)14/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXQEZUHJHYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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